molecular formula C12H16N2O3 B1330846 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS No. 265654-77-1

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B1330846
CAS No.: 265654-77-1
M. Wt: 236.27 g/mol
InChI Key: RZIYRKYHMDDHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a pyrrolidine ring attached to a 2-(4-nitrophenoxy)ethyl group

Scientific Research Applications

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research, including:

Safety and Hazards

The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P330, P332, P313, P337, P313, P340, P362, P403, P403, P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed is 1-(2-(4-aminophenoxy)ethyl)pyrrolidine.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Aminophenoxy)ethyl)pyrrolidine: Formed by the reduction of the nitro group in 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine.

    1-(2-(4-Methoxyphenoxy)ethyl)pyrrolidine: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a variety of derivatives with different properties.

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYRKYHMDDHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329385
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265654-77-1
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of p-nitrophenol (72 mmol) in 100 mL dry THF was treated with 28.28 g (108 mmol) of triphenyl phosphine. The solution was cooled to 0° C. then treated with 18.78 g (108 mmol) diethyl azodicarboxylate. After stirring for 30 min at 0° C., 12.4 g (108 mmol) 1-(2-hydroxyethyl)pyrrolidine was added. The cooling bath was removed and the reaction allowed to stir overnight at ambient temperature. EtOAc was added (300 mL) and the mixture was extracted twice with 200 mL 1 N H2SO4. The combined extracts were washed twice with 200 mL EtOAc, made basic with 5 N NaOH and extracted three times with 150 mL EtOAc. The extracts were dried over MgSO4 and concentrated under vacuum to an oil which was purified by chromatography (SiO2 ; 1% MeOH in CHCl3) to recover 7.56 g (32 mmol, 44%) of the desired compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
18.78 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

Two identical reactions were set up side-by-side as follows. To a mixture of p-nitrophenoxide sodium salt (20.0 g, 124 mmol) and N-(2-chloroethyl)pyrrolidine hydrochloride (21.0 g, 123.5 mmol) was added 300 mL of xylenes followed by potassium carbonate (23.5 g, 170 mmol). The heterogenous mixture was heated under nitrogen at 130° C. overnight. The reaction was diluted with water and 200 mL of ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium chloride. The aqueous layers were back-extracted with one portion of methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the combined residues from both reactions (10% methanol/ethyl acetate to 20% methanol/ethyl acetate to 50% methanol/ethyl acetate) afforded 35.22 g (60%) of the title compound of Step A. MS 237.4 (M+1)+
Name
p-nitrophenoxide sodium salt
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

To a mixture of PPh3 (866 mg, 3.3 mmol) in THF (6 mL) is added DIAD (0.65 mL, 3.3 mmol) at 0° C. The suspension was stirred for 10 minutes, then heated to room temperature. To the mixture, 4-nitrophenol (460 mg, 3.3 mmol) and 1-(2-hydroxyethyl)-pyrrolidine (0.26 mL, 2.2 mmol) is added, and the mixture is stirred at room temperature for 16 hours, then concentrated. The residue is taken up in EtOAc, washed with 1N NaOH aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90) to give 277 mg of 1-[2-(4-Nitro-phenoxy)-ethyl]-pyrrolidine as a white solid.
Name
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.